Anti-HIV-1 (IIIB) Activity: Benzimidazole- vs. Non-Benzimidazole Arylthio Congeners
Within the N-aryl-2-arylthioacetamide series reported by Xiaohe et al., compounds bearing the 1H-benzo[d]imidazol-2-ylthio moiety—including 30065-33-9—consistently occupied the more potent region of the activity distribution, whereas congeners with simpler arylthio substituents (e.g., phenylthio or substituted-phenylthio) exhibited substantially weaker or undetectable anti-HIV-1 activity [1]. The full series spanned an EC₅₀ range of 1.25 to 20.83 µM against HIV-1 (IIIB) in MT-4 cell culture, and the benzimidazole-containing subset was explicitly identified as the strongest contributor to antiviral potency by SAR analysis [1]. Although individual compound-level EC₅₀ values for 30065-33-9 were not publicly resolved in the abstracted dataset, the aggregate SAR establishes 30065-33-9 as a representative member of the most active structural cluster within this chemotype [1].
| Evidence Dimension | Anti-HIV-1 (IIIB) inhibitory activity in MT-4 cell culture |
|---|---|
| Target Compound Data | Benzimidazole-containing subset (includes 30065-33-9): associated with the more potent region of the 1.25–20.83 µM EC₅₀ range [1] |
| Comparator Or Baseline | Non-benzimidazole arylthio congeners (e.g., phenylthio, substituted-phenylthio): associated with weaker activity within the same 1.25–20.83 µM range [1] |
| Quantified Difference | 1H-benzo[d]imidazole ring at arylthio moiety was identified as the strongest positive SAR determinant; quantitative fold-difference between benzimidazole vs. non-benzimidazole congeners is not extractable at abstract level but spanned up to ~17-fold across the full 1.25–20.83 µM series window [1] |
| Conditions | HIV-1 strain IIIB; MT-4 cell culture; inhibition of virus-induced cytopathic effect; compound concentration range 1.25–20.83 µM [1] |
Why This Matters
For procurement decisions, this SAR evidence means 30065-33-9 cannot be replaced by a cheaper non-benzimidazole arylthio analog without risking complete loss of the anti-HIV-1 activity for which the compound is selected.
- [1] Xiaohe Z, Yu Q, Hong Y, Xiuqing S, Rugang Z. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. Chem Biol Drug Des. 2010;76(4):330-339. doi:10.1111/j.1747-0285.2010.01017.x. PMID: 20731670. View Source
